

2-Bromo-5-ethoxybenzaldehyde molecular structure and weight

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Compound of Interest

Compound Name: **2-Bromo-5-ethoxybenzaldehyde**

Cat. No.: **B112627**

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In-Depth Technical Guide: 2-Bromo-5-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of **2-Bromo-5-ethoxybenzaldehyde**, a versatile chemical intermediate in the field of medicinal chemistry and organic synthesis.

Core Molecular Data and Physicochemical Properties

2-Bromo-5-ethoxybenzaldehyde is an aromatic aldehyde substituted with a bromine atom and an ethoxy group. This substitution pattern makes it a valuable building block, offering multiple reaction sites for the synthesis of more complex molecules. Its aldehyde group can participate in reactions like oxidation, reduction, and condensation, while the carbon-bromine bond is a key site for cross-coupling reactions.

The key quantitative data for this compound are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₉ BrO ₂	[1]
Molecular Weight	229.07 g/mol	[1]
CAS Number	43192-32-1	N/A
Boiling Point	298.3°C (at 760 mmHg)	N/A
Density	1.451 g/cm ³	N/A
SMILES	CCOC1=CC(=C(C=C1)Br)C=O	N/A
InChI	InChI=1S/C9H9BrO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-6H,2H2,1H3	N/A

Synthesis and Experimental Protocols

The synthesis of **2-Bromo-5-ethoxybenzaldehyde** is most logically achieved through a two-step process starting from 3-hydroxybenzaldehyde. The first step involves the bromination of the precursor to form 2-Bromo-5-hydroxybenzaldehyde, which is then ethylated via a Williamson ether synthesis.

Protocol 1: Synthesis of 2-Bromo-5-hydroxybenzaldehyde (Precursor)

This protocol details the direct bromination of 3-hydroxybenzaldehyde.[\[2\]](#)[\[3\]](#)

Materials:

- 3-hydroxybenzaldehyde
- Dichloromethane (CH₂Cl₂)
- Bromine (Br₂)
- n-heptane

- Round-bottom flask (5 L, four-necked)
- Overhead stirrer, temperature probe, dropping funnel, condenser

Procedure:

- Suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in dichloromethane (2400 mL) in the 5 L round-bottom flask.
- Heat the mixture to 35-40°C with stirring to completely dissolve the starting material.[3]
- Slowly add bromine (52 mL, 1.0 mol) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature between 35-38°C.[3]
- After the addition is complete, continue stirring the reaction mixture at 35°C overnight.
- Slowly cool the mixture to a temperature between -5°C and 0°C over 2 hours and continue stirring for an additional hour.
- Collect the precipitated solid product by filtration using a Büchner funnel.
- Wash the filter cake with a cold (0°C) 1:1 mixture of n-heptane and dichloromethane (400 mL).[3]
- Dry the resulting solid under vacuum at room temperature to yield 2-Bromo-5-hydroxybenzaldehyde.

Protocol 2: Synthesis of 2-Bromo-5-ethoxybenzaldehyde via Williamson Ether Synthesis

This protocol describes the ethylation of 2-Bromo-5-hydroxybenzaldehyde. This is a general method adapted for this specific substrate.

Materials:

- 2-Bromo-5-hydroxybenzaldehyde (from Protocol 1)
- Anhydrous Potassium Carbonate (K_2CO_3)

- Ethyl Iodide ($\text{CH}_3\text{CH}_2\text{I}$)
- Anhydrous Dimethylformamide (DMF)
- Diethyl ether
- Brine solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask, magnetic stir bar, condenser

Procedure:

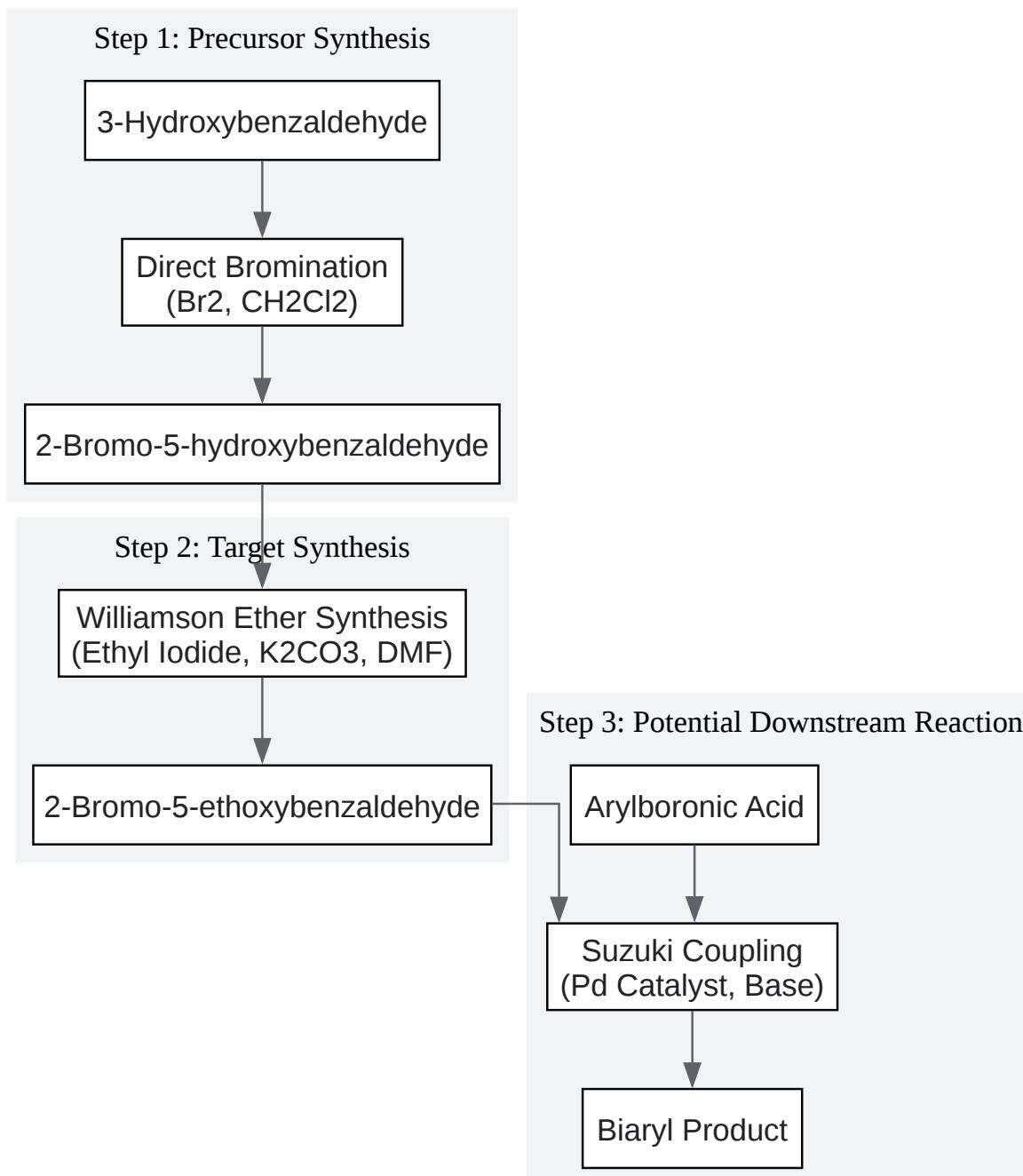
- In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF.
- Add anhydrous potassium carbonate (1.5 eq) to the solution.
- Stir the mixture at room temperature for 15 minutes.
- Add ethyl iodide (1.2 eq) dropwise to the suspension.
- Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
- Extract the aqueous layer with diethyl ether (3 times).
- Combine the organic layers and wash with brine (2 times).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purify the crude **2-Bromo-5-ethoxybenzaldehyde** by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

Reactivity and Downstream Applications

2-Bromo-5-ethoxybenzaldehyde is a valuable intermediate for creating more complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.

Logical Workflow for Synthesis and Application

The following diagram illustrates the overall experimental workflow from precursor synthesis to the final product and its potential use in a subsequent Suzuki coupling reaction.

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Synthetic and Application Workflow.

Protocol 3: Representative Suzuki Cross-Coupling Reaction

This protocol provides a general method for the Suzuki coupling of **2-Bromo-5-ethoxybenzaldehyde** with an arylboronic acid.

Materials:

- **2-Bromo-5-ethoxybenzaldehyde** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (3 mol%)
- Potassium carbonate (K_2CO_3) (2.0 eq)
- 1,4-Dioxane and Water (4:1 ratio)
- Nitrogen or Argon gas
- Flame-dried round-bottom flask or reaction tube

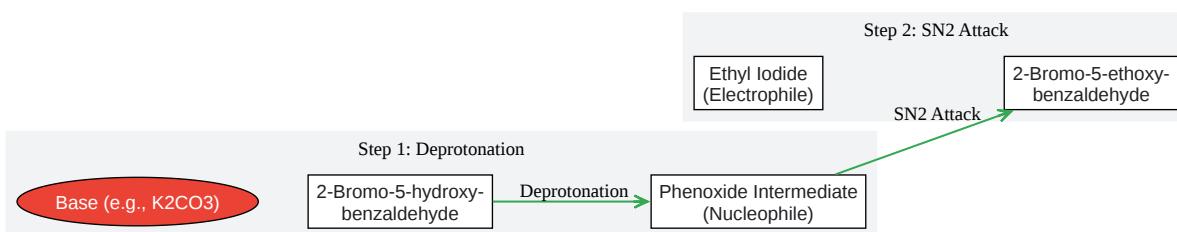
Procedure:

- To the flame-dried reaction flask, add **2-Bromo-5-ethoxybenzaldehyde**, the arylboronic acid, $\text{Pd}(\text{PPh}_3)_4$, and K_2CO_3 .
- Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
- Add the degassed 1,4-dioxane/water solvent system via syringe.
- Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the progress by TLC.
- Upon completion, cool the reaction to room temperature.
- Add water and extract the product with ethyl acetate.

- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and filter.
- Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the desired biaryl product.

Mechanistic Visualization

The Williamson ether synthesis is a cornerstone reaction for preparing ethers, including the title compound. The mechanism is a classic bimolecular nucleophilic substitution ($\text{S}\text{N}2$).



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Williamson Ether Synthesis Mechanism.

While **2-Bromo-5-ethoxybenzaldehyde** is a valuable synthetic intermediate, its direct applications in drug development are less documented than its precursor, 2-Bromo-5-hydroxybenzaldehyde. The latter is a known intermediate in the synthesis of Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used to treat atopic dermatitis.^{[4][5]} It is also used in preparing inhibitors of B-cell lymphoma-extra large (Bcl-XL), a target in cancer therapy.^{[6][7]} Researchers can leverage the protocols and reactivity patterns described herein to explore novel derivatives for various therapeutic targets.

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